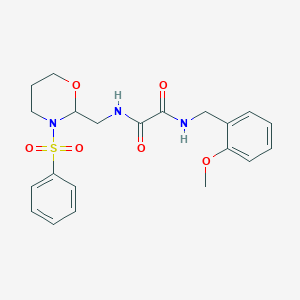
N1-(2-methoxybenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an organic molecule with several functional groups, including a methoxybenzyl group, an oxazinan ring, and an oxalamide group . These functional groups could potentially influence the compound’s reactivity and properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions . The exact method would depend on the starting materials and the desired configuration of the final product.Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the oxazinan ring and the oxalamide group. These groups could potentially form intramolecular hydrogen bonds, influencing the compound’s conformation .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the oxazinan ring and the oxalamide group. These groups are often involved in nucleophilic substitution reactions and could potentially undergo oxidation or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the oxazinan ring and the oxalamide group could potentially increase the compound’s polarity, influencing its solubility in different solvents .Applications De Recherche Scientifique
Photodynamic Therapy Application
The synthesis and characterization of new compounds with high singlet oxygen quantum yield, specifically zinc phthalocyanine derivatives, have been studied. These compounds exhibit properties that are useful for photodynamic therapy applications, showing good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield important for Type II mechanisms. Such features suggest their potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
The synthesis and antimicrobial activity of new sulfonamide derivatives have been explored. Compounds with structures involving methoxybenzyl groups and sulfonamide linkages showed significant antibacterial activities against various bacteria such as E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa (Mohamed, 2007).
Oxidative Removal and Synthetic Applications
Research has demonstrated the oxidative removal of groups similar to methoxybenzyl from certain compounds, facilitating the synthesis of other chemical structures. For example, the oxidative removal of the N-(4-methoxybenzyl) group on 2,5-piperazinediones using cerium(IV) diammonium nitrate under mild conditions illustrates the synthetic versatility of such transformations (Yamaura et al., 1985).
Neuroprotective Potential
Investigations into novel Na+/Ca2+ exchange inhibitors have identified compounds that preferentially inhibit NCX3, offering efficient protection against hypoxia/reoxygenation-induced neuronal cell damage. This suggests potential applications in neuroprotection and the treatment of neurological conditions (Iwamoto & Kita, 2006).
Propriétés
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-29-18-11-6-5-8-16(18)14-22-20(25)21(26)23-15-19-24(12-7-13-30-19)31(27,28)17-9-3-2-4-10-17/h2-6,8-11,19H,7,12-15H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATSFAZGIXIMQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

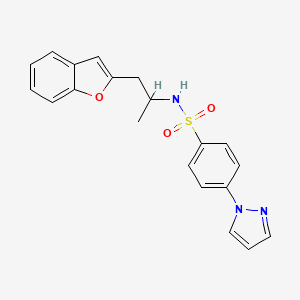
![2-Methyl-4-[4-(3-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2784931.png)
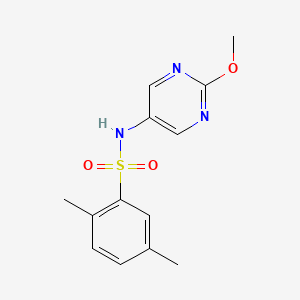

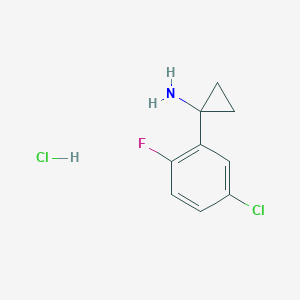
![2-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2784937.png)
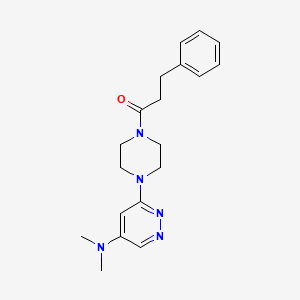
![Ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride](/img/structure/B2784941.png)
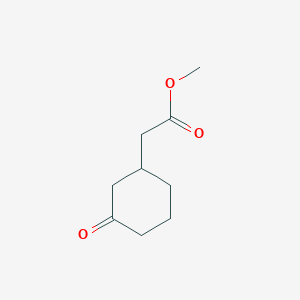
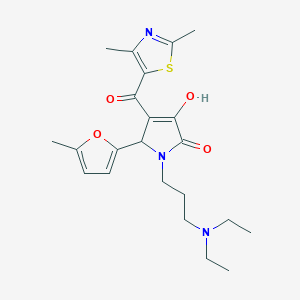
![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2784945.png)
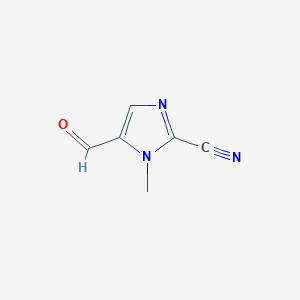
![4-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2784948.png)
![2-[3-(2-Ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid](/img/structure/B2784950.png)